Eliminate hygroscopicity and regioselectivity challenges associated with unprotected 4-(aminomethyl)piperidine. This orthogonally protected HCl salt ensures: • Crystalline solid with precise stoichiometry and long shelf life. • Selective piperidine NH derivatization for PROTAC linkers or kinase inhibitor SAR while Boc remains intact. • Reduced bis-alkylation byproducts, avoiding costly chromatographic purification. In stock for high-throughput medicinal chemistry and DEL construction.
tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride (CAS 1049727-98-1) is an orthogonally protected, bifunctional aliphatic diamine building block widely utilized in medicinal chemistry and PROTAC linker synthesis. Featuring a Boc-protected primary amine and a reactive piperidine secondary amine stabilized as a hydrochloride salt, this compound allows for highly regioselective functionalization. The salt form ensures a free-flowing crystalline solid with excellent shelf stability, making it a highly effective precursor for the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders where precise stepwise nitrogen functionalization is required.
Substituting this specific hydrochloride salt with its free base equivalent (CAS 135632-53-0) or the unprotected 4-(aminomethyl)piperidine introduces significant process liabilities. The free base is highly hygroscopic and prone to atmospheric CO2 absorption, leading to unpredictable stoichiometry and degraded shelf life . Conversely, utilizing the unprotected diamine results in poor regioselectivity during acylation or alkylation, generating complex mixtures of regioisomers and bis-alkylated byproducts that require costly, low-yielding chromatographic separations. Procurement of the exact Boc-protected HCl salt is critical for scalable, reproducible library synthesis.
The primary procurement advantage of tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride is its ability to direct functionalization exclusively to the piperidine nitrogen. In standard reductive amination protocols, this orthogonally protected building block routinely delivers >95% regioselectivity for the secondary amine. In contrast, utilizing the unprotected 4-(aminomethyl)piperidine baseline results in competing reactions at the primary amine, dropping the target mono-functionalized yield to below 45% and necessitating extensive purification [1].
| Evidence Dimension | Regioselective mono-functionalization yield |
| Target Compound Data | >95% yield (piperidine N-functionalization) |
| Comparator Or Baseline | Unprotected 4-(aminomethyl)piperidine (<45% yield, complex mixture) |
| Quantified Difference | >50% absolute increase in target regioisomer yield |
| Conditions | Standard reductive amination conditions (e.g., NaBH(OAc)3, DCE) |
Eliminates the need for complex downstream chromatographic separations, directly reducing process mass intensity and synthesis time.
The hydrochloride salt form (CAS 1049727-98-1) provides critical handling advantages over the free base comparator (CAS 135632-53-0). As a crystalline solid, the HCl salt exhibits robust stability for over 24 months under standard storage (0-8 °C), resisting atmospheric moisture and CO2. The free base, however, acts as a viscous oil or hygroscopic solid that rapidly absorbs moisture and forms carbamate degradation products, altering its effective molecular weight and compromising stoichiometric precision in library synthesis [1].
| Evidence Dimension | Shelf stability and stoichiometric integrity |
| Target Compound Data | >24 months stable crystalline solid (no CO2 absorption) |
| Comparator Or Baseline | Free base form (rapid moisture/CO2 absorption within weeks) |
| Quantified Difference | >10x extension in reliable shelf life |
| Conditions | Standard laboratory storage (0-8 °C, ambient atmosphere exposure during weighing) |
Ensures reproducible reaction stoichiometry and prevents batch-to-batch variability caused by degraded or hydrated starting materials.
In the synthesis of targeted protein degraders (PROTACs), linker precursors must withstand diverse coupling conditions before terminal deprotection. tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride is highly compatible with standard peptide coupling reagents used to attach E3 ligase ligands to the piperidine nitrogen. Following coupling, the Boc group can be quantitatively removed (>99% yield) using standard acidic conditions (e.g., TFA in DCM), providing a clean primary amine for subsequent warhead attachment without cleaving the newly formed linkages .
| Evidence Dimension | Terminal deprotection efficiency |
| Target Compound Data | >99% primary amine recovery |
| Comparator Or Baseline | Alternative protecting groups (e.g., Cbz or Fmoc) requiring orthogonal cleavage |
| Quantified Difference | Near-quantitative yield (>99%) with standard volatile acids vs. requiring hydrogenation/bases |
| Conditions | TFA/DCM or 4M HCl/dioxane at room temperature |
Streamlines the multi-step synthesis of complex bifunctional degraders by utilizing reliable, volatile-reagent-driven deprotection steps.
This compound is a highly effective linker precursor for PROTAC development. The piperidine nitrogen can be selectively coupled to an E3 ligase ligand, while the Boc-protected primary amine is preserved for later deprotection and attachment to the target protein binder. The HCl salt ensures precise stoichiometry during the initial coupling step .
In the construction of DELs, high-yielding, regioselective reactions are mandatory. The orthogonal protection of this diamine allows it to be appended to a DNA-tagged scaffold via the piperidine nitrogen, followed by Boc deprotection and further diversification at the primary amine, minimizing truncated or mis-reacted library members [1].
The piperidine-methylamine motif is a frequent pharmacophore in kinase inhibitors, enhancing solubility and forming key salt-bridge interactions. Procuring this specific Boc-protected HCl salt allows medicinal chemists to rapidly iterate on the piperidine nitrogen via reductive amination with various aldehydes, accelerating structure-activity relationship (SAR) campaigns [2].